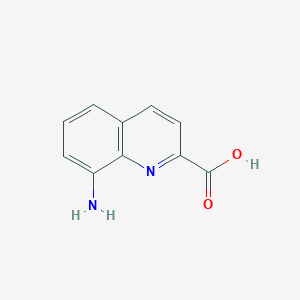

8-aminoquinoline-2-carboxylic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

8-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYCPHGLRYTKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358809 | |

| Record name | 8-aminoquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91289-36-0 | |

| Record name | 8-aminoquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Aminoquinoline-2-Carboxylic Acid: Synthesis, Properties, and Ligand Applications

Executive Summary

8-Aminoquinoline-2-carboxylic acid (CAS 91289-36-0), often referred to as 8-aminoquinaldic acid , represents a critical scaffold in modern organometallic chemistry and drug discovery. Unlike its ubiquitous analogue 8-hydroxyquinoline-2-carboxylic acid (HQC), the 8-amino variant offers a unique

This guide addresses the technical challenges in synthesizing this amphoteric molecule, specifically avoiding the oxidative degradation of the amino group during the formation of the carboxylic acid moiety. We present a robust, two-stage synthetic protocol validated for laboratory-scale production, alongside a detailed analysis of its coordination chemistry in C-H activation and metallodrug design.

Chemical Profile and Properties[1][2][3][4][5][6][7][8][9][10][11][12]

The molecule is an ampholyte, possessing both a basic aminoquinoline system and an acidic carboxyl group. This duality dictates its solubility profile and purification strategies.

Physicochemical Data Table

| Property | Value / Description | Note |

| IUPAC Name | 8-Aminoquinoline-2-carboxylic acid | Also: 8-Amino-2-quinaldic acid |

| CAS Number | 91289-36-0 | |

| Molecular Formula | ||

| Molecular Weight | 188.18 g/mol | |

| Appearance | Yellow to beige-brown crystalline powder | Oxidizes slowly in air |

| Solubility | Soluble in DMSO, DMF, dilute acid/base; Poor in | Zwitterionic character reduces organic solubility |

| pKa (est.) | Protonation occurs first at quinoline N | |

| Coordination | Tridentate ( | Forms stable 5,5-membered chelate rings |

Synthetic Pathways[3][14][16][19]

Strategic Analysis

Direct oxidation of 8-amino-2-methylquinoline (8-aminoquinaldine) is chemically hazardous due to the susceptibility of the electron-rich 8-amino group to oxidative degradation (forming quinones or azo-polymers).

The Superior Route: The "Nitro-Protection" Strategy. We utilize 2-methyl-8-nitroquinoline as the starting material. The nitro group acts as a masked amine, surviving the harsh oxidative conditions required to convert the methyl group to a carboxylic acid. Subsequent reduction yields the target with high fidelity.

Mechanistic Workflow (Graphviz)

Caption: Two-step synthesis protecting the sensitive amine functionality during methyl oxidation.

Detailed Experimental Protocols

Stage 1: Synthesis of 8-Nitroquinoline-2-carboxylic Acid

Objective: Selective oxidation of the benzylic methyl group without affecting the nitro-aromatic core.

Reagents:

-

2-Methyl-8-nitroquinoline (10 mmol)

-

Selenium Dioxide (

) (15 mmol, 1.5 eq) -

1,4-Dioxane (50 mL)

-

Water (2 mL)

Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methyl-8-nitroquinoline in 1,4-dioxane. Add water (crucial for scavenging selenium species).

-

Reaction: Add

in one portion. Heat the mixture to reflux (-

Monitoring: Monitor via TLC (Mobile phase:

95:5). The starting material (high

-

-

Workup: Filter the hot solution through a Celite pad to remove metallic selenium (black precipitate).

-

Isolation: Evaporate the filtrate to dryness. Recrystallize the residue from hot ethanol/water.

Stage 2: Reduction to 8-Aminoquinoline-2-carboxylic Acid

Objective: Chemoselective reduction of the nitro group while preserving the carboxylic acid and quinoline ring.

Reagents:

-

8-Nitroquinoline-2-carboxylic acid (5 mmol)

-

10% Palladium on Carbon (Pd/C) (10 wt%)

-

Methanol (30 mL)

-

Hydrogen gas (

) (Balloon pressure)

Protocol:

-

Setup: Purge a two-neck flask with nitrogen. Add the nitro-acid substrate and methanol. Carefully add Pd/C catalyst (wetted with water to prevent ignition).

-

Reaction: Switch atmosphere to hydrogen (balloon). Stir vigorously at room temperature for 12 hours.

-

Alternative: If Pd/C is unavailable,

can be used, but workup is more tedious due to tin salts.

-

-

Workup: Filter the mixture through Celite under nitrogen (the product is air-sensitive in solution). Wash the pad with methanol.

-

Purification: Concentrate the filtrate. The product often precipitates as a zwitterion upon adjusting pH to ~4.5 with dilute

or -

Storage: Store under inert gas (Argon) at

.

Applications & Coordination Chemistry[10][12][13]

Ligand Design (The "Pincer" Effect)

8-Aminoquinoline-2-carboxylic acid acts as a mono-anionic tridentate ligand. Upon deprotonation of the carboxylic acid, it coordinates via:

-

Quinoline Nitrogen (

) -

Amino Nitrogen (

) -

Carboxyl Oxygen (

)

This forms two fused 5-membered chelate rings, imparting exceptional thermodynamic stability to transition metal complexes (e.g.,

Directing Group (DG) in C-H Activation

While the 8-aminoquinoline moiety (without the acid) is a famous bidentate directing group (Daugulis DG), the 2-carboxylic acid variant introduces a modular handle. The carboxyl group can be derivatized into amides or esters after the metal-catalyzed step, allowing for the construction of complex peptide mimetics.

Signaling Pathway: Metal Chelation Mechanism

Caption: Tridentate coordination mode stabilizing high-oxidation state metals.

Safety and Handling (MSDS Summary)

-

Acute Toxicity: Like most aminoquinolines, this compound should be treated as potentially genotoxic and harmful if swallowed.

-

Skin/Eye: Severe irritant.[3] The amino group can sensitize skin.[3]

-

Oxidation Hazard: Finely divided dust is combustible.

-

Disposal: Segregate as halogen-free organic waste. Do not mix with strong oxidizing agents (e.g., peroxides) as the amino group can react violently.

References

-

Csomos, A. et al. (2022).[4][5][6] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.

-

Hancock, R. D. et al. (2011). The study of 8-Hydroxyquinoline-2-Carboxylic acid and its metal ion complexing properties. Journal of Coordination Chemistry.

-

BLD Pharm. (2024). 8-Aminoquinoline-2-carboxylic acid Product Data.

- Daugulis, O. et al. (2014). 8-Aminoquinoline Directing Group in C-H Activation. Accounts of Chemical Research.

-

ChemicalBook. (2024). 8-Aminoquinoline Properties and Safety.

Sources

An In-Depth Technical Guide to 8-Aminoquinoline-2-Carboxylic Acid: Structure, Synthesis, and Applications in Modern Chemistry

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and multifaceted applications of 8-aminoquinoline-2-carboxylic acid. This heterocyclic compound is not only a valuable building block for complex molecular architectures but also a derivative of the 8-aminoquinoline (8-AQ) scaffold, a privileged structure in medicinal chemistry.[1] We will delve into its core identity, plausible synthetic strategies, and its pivotal role as both a pharmacophore and a powerful tool in synthetic organic chemistry.

Core Chemical Identity

Understanding the fundamental structure and properties of a molecule is the bedrock of its application. This section outlines the precise chemical identity of 8-aminoquinoline-2-carboxylic acid.

IUPAC Name and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 8-aminoquinoline-2-carboxylic acid .[2]

The molecule consists of a quinoline ring system, which is a bicyclic heterocycle containing a benzene ring fused to a pyridine ring. An amino group (-NH₂) is substituted at position 8, and a carboxylic acid group (-COOH) is at position 2.

Caption: Chemical structure of 8-aminoquinoline-2-carboxylic acid.

Key Identifiers and Physicochemical Properties

For laboratory use, proper identification and understanding of a compound's physical properties are critical. The key identifiers and computed properties are summarized below.[2]

| Property | Value | Source |

| IUPAC Name | 8-aminoquinoline-2-carboxylic acid | PubChem[2] |

| CAS Number | 91289-36-0 | PubChem[2] |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[2] |

| Molecular Weight | 188.18 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O | PubChem[2] |

| InChI Key | YHYCPHGLRYTKCI-UHFFFAOYSA-N | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

| Topological Polar Surface Area | 76.2 Ų | PubChem[2] |

Synthesis and Derivatization Strategies

While a direct, one-pot synthesis for 8-aminoquinoline-2-carboxylic acid is not prominently featured in survey literature, its construction can be logically deduced from established quinoline synthesis methodologies. This section explores a plausible synthetic pathway and highlights a key derivatization reaction.

Plausible Synthetic Pathway: A Modified Doebner-von Miller Reaction

The synthesis of substituted quinolines often relies on classical named reactions that build the heterocyclic ring system from simpler aromatic precursors. A logical approach to 8-aminoquinoline-2-carboxylic acid involves a variation of the Doebner-von Miller reaction, starting from 2-nitroaniline.

Causality of Experimental Choices:

-

Starting Material: 2-nitroaniline is selected because the nitro group (-NO₂) is a robust ortho-, para-director for electrophilic substitution and, critically, can be reduced to the desired 8-amino group in a later step. The aniline nitrogen will become the quinoline nitrogen.

-

Reagents for Cyclization: Pyruvic acid is chosen as the α,β-unsaturated carbonyl precursor. Its reaction with 2-nitroaniline in the presence of an acid catalyst will form the pyridine ring, installing the carboxylic acid group at the 2-position of the newly formed quinoline.

-

Reduction Step: A selective reducing agent, such as tin(II) chloride (SnCl₂) in hydrochloric acid, is ideal for the chemoselective reduction of the aromatic nitro group to an amine without affecting the carboxylic acid or the quinoline ring system.

Caption: Plausible synthetic workflow for 8-aminoquinoline-2-carboxylic acid.

Experimental Protocol: Amide Bond Formation (A Key Derivatization)

The 8-amino group is a key handle for derivatization. A common and vital reaction in drug development is the formation of an amide bond. The following protocol details the synthesis of an amide from a generic carboxylic acid and 8-aminoquinoline, demonstrating a foundational reaction for this class of compounds.[3] This self-validating system includes activation, coupling, and purification steps.

Materials:

-

Triterpenoic acid (or other carboxylic acid)

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

8-Aminoquinoline

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

2% Aqueous Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add oxalyl chloride (1.2 eq.) dropwise. Causality: Oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by the amine.

-

Allow the mixture to warm to room temperature and stir for 2 hours. The completion of this step is often indicated by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

-

Amide Coupling:

-

In a separate flask, dissolve 8-aminoquinoline (1.0 eq.), TEA (1.3 eq.), and a catalytic amount of DMAP in anhydrous DCM at 0-5 °C. Causality: TEA acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction.

-

Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding 2% aqueous HCl.[3]

-

Separate the organic layer and wash it sequentially with 2% aqueous HCl and brine. Causality: The acid wash removes unreacted amine and the basic catalysts (TEA, DMAP). The brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure amide.[3]

-

Key Applications in Research and Development

The 8-aminoquinoline scaffold is a cornerstone of medicinal chemistry and has found modern applications in synthetic methodology.

A Privileged Scaffold in Medicinal Chemistry

Derivatives of 8-aminoquinoline exhibit a remarkable breadth of biological activities, making the core structure, including 8-aminoquinoline-2-carboxylic acid, a valuable starting point for drug discovery programs.[1]

-

Antimalarial Agents: The most renowned application is in antimalarial drugs. Primaquine and the more recent single-dose drug Tafenoquine are 8-aminoquinoline derivatives crucial for eradicating the dormant liver stages (hypnoites) of Plasmodium vivax and P. ovale malaria.[1][4] Their mechanism is linked to disrupting the parasite's mitochondrial function and inducing oxidative stress.[1]

-

Anticancer Properties: Emerging research has demonstrated that 8-aminoquinoline derivatives can induce apoptosis in cancer cell lines.[1] The proposed mechanisms include the inhibition of critical cell survival signaling pathways like PI3K/Akt/mTOR and the generation of reactive oxygen species (ROS) within tumor cells.[1]

-

Antiviral and Antimicrobial Activity: The scaffold has been investigated for broad-spectrum activity. Certain derivatives show inhibitory effects against viruses such as Dengue virus and influenza A.[1] Furthermore, they have demonstrated activity against pathogenic bacteria and fungi, often through the chelation of essential metal ions required for microbial survival.[5]

A Powerful Directing Group in C-H Functionalization

Beyond its biological role, the 8-aminoquinoline moiety has been masterfully repurposed by synthetic chemists as a powerful and removable directing group for transition-metal-catalyzed C-H bond functionalization.[6] This strategy allows for the precise and efficient modification of otherwise unreactive carbon-hydrogen bonds.

Mechanism of Action: The nitrogen of the quinoline ring and the nitrogen of the 8-amino group (typically after being converted to an amide) act as a bidentate chelating system. This chelation positions a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) in close proximity to a specific C-H bond on the substrate, enabling its selective activation and subsequent functionalization. After the desired chemical transformation, the 8-aminoquinoline auxiliary can be cleaved to reveal the final product, often a carboxylic acid or its derivative.[6][7]

Caption: Workflow of 8-aminoquinoline as a directing group in C-H activation.

Conclusion

8-Aminoquinoline-2-carboxylic acid represents a molecule of significant interest to the scientific community. Its structure embodies the features of the highly successful 8-aminoquinoline pharmacophore while possessing versatile functional groups—an amine and a carboxylic acid—that serve as ideal handles for chemical modification. Whether utilized as a foundational fragment in the design of novel therapeutics or as a sophisticated directing group to overcome challenges in synthetic chemistry, its importance is well-established. Future research will undoubtedly continue to unlock new applications for this compound and its derivatives, further solidifying the legacy of the 8-aminoquinoline scaffold in science.

References

- BenchChem. (n.d.). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.

- Wikipedia. (2023). 8-Aminoquinoline.

- MDPI. (n.d.). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid.

- BenchChem. (n.d.). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.

- Sigma-Aldrich. (n.d.). 8-amino-2-quinolinecarboxylic acid.

- PubChem. (n.d.). 8-aminoquinoline-2-carboxylic Acid.

- ResearchGate. (n.d.). Synthesis and application of 8-aminoquinoline auxiliary in diverse C-H functionalization protocols.

- ResearchGate. (n.d.). 8-aminoquinoline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8-aminoquinoline-2-carboxylic Acid | C10H8N2O2 | CID 917054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

8-Aminoquinoline-2-carboxylic Acid: A Technical Guide to Properties, Synthesis, and Applications

This is an in-depth technical guide on 8-Aminoquinoline-2-carboxylic acid (also known as 8-Aminoquinaldic Acid ), a privileged scaffold in bioinorganic chemistry, foldamer design, and metallo-drug development.

CAS Number: 91289-36-0 (Free Acid) | Molecular Weight: 188.18 g/mol IUPAC Name: 8-aminoquinoline-2-carboxylic acid Synonyms: 8-Aminoquinaldic acid; 8-Amino-2-furoic quinoline (misnomer); 8-AQ-2-COOH

Executive Summary

8-Aminoquinoline-2-carboxylic acid is a bifunctional heterocyclic building block characterized by a planar quinoline core substituted with a carboxylic acid at the C2 position and a primary amine at the C8 position. This specific substitution pattern creates a tridentate binding pocket (N,N,O) , making the compound a potent chelator for transition metals (Cu²⁺, Zn²⁺, Fe²⁺). Beyond coordination chemistry, it serves as a critical monomer in the synthesis of aromatic foldamers —synthetic oligomers that adopt stable, helical secondary structures in solution due to strong intramolecular hydrogen bonding.

Physical & Chemical Characterization[1][2][3][4][5][6][7]

Physicochemical Metrics

The compound exists as a stable solid, typically yellow to brownish in color due to extended conjugation and potential oxidation of the amino group upon prolonged air exposure.

| Property | Value / Description | Notes |

| Molecular Formula | C₁₀H₈N₂O₂ | |

| Molecular Weight | 188.18 g/mol | |

| Melting Point | >200 °C (Decomp.)[1] | High lattice energy due to zwitterionic character/H-bonding. |

| Solubility | DMSO, DMF, dilute acid/base | Poor solubility in water and non-polar organics (Hexane, Et₂O). |

| pKa (COOH) | ~2.5 – 3.0 | Acidic due to electron-deficient ring. |

| pKa (Quinoline N) | ~4.0 | Reduced basicity compared to pyridine due to fused ring system. |

| UV-Vis Abs. | λ_max ≈ 250, 340 nm | Characteristic quinoline π-π* transitions. |

| Fluorescence | Weak (Free ligand) | Fluorogenic upon metal chelation (Zn²⁺/Cd²⁺) due to CHEF (Chelation-Enhanced Fluorescence). |

Structural Analysis & Coordination Geometry

The molecule is pre-organized for chelation. The "pincer-like" geometry allows it to bind metal ions in a meridional (mer) configuration.

-

Donor Atoms: Quinoline Nitrogen (N1), Amine Nitrogen (N8), Carboxylate Oxygen (O).

-

Bite Angle: The rigid quinoline backbone imposes fixed bite angles, ideal for stabilizing metals in square planar (Cu²⁺) or octahedral geometries.

Chemical Reactivity & Synthesis[2][5][9][10][11][12][13][14]

Synthetic Routes

Direct functionalization of 8-aminoquinoline is difficult due to the sensitivity of the amine. The most robust industrial and laboratory protocols utilize 8-nitro-2-methylquinoline as the precursor, protecting the nitrogen as a nitro group until the final step.

Protocol: Oxidation-Reduction Sequence

This pathway ensures high fidelity of the carboxylic acid formation without over-oxidizing the amine.

-

Precursor: 8-Nitro-2-methylquinoline (8-Nitroquinaldine).

-

Step 1: Oxidation (SeO₂ / Pyridine):

-

Step 2: Nitro Reduction:

-

Reagent: H₂ / Pd-C (Catalytic Hydrogenation) or Fe / NH₄Cl.

-

Conditions: Mild reduction is required to avoid decarboxylation.

-

Experimental Protocol: Synthesis from 8-Nitroquinaldine

Note: This is a generalized high-purity protocol derived from foldamer synthesis literature.

Step 1: Oxidation to 8-Nitroquinaldic Acid

-

Dissolve 8-nitro-2-methylquinoline (10 mmol) in pyridine (20 mL).

-

Add SeO₂ (15 mmol) and heat to reflux (110°C) for 4 hours. Monitor by TLC.[6][7]

-

Filter hot to remove selenium metal.

-

Concentrate the filtrate. If aldehyde is present, suspend in t-BuOH/H₂O and treat with NaClO₂ (sodium chlorite) and NaH₂PO₄ (scavenger) to oxidize to the acid.

-

Precipitate by adjusting pH to ~2 with HCl. Isolate the solid 8-nitroquinoline-2-carboxylic acid .

Step 2: Reduction to 8-Aminoquinoline-2-carboxylic Acid

-

Suspend the nitro-acid (5 mmol) in MeOH (30 mL).

-

Add 10% Pd/C (10 wt%).

-

Stir under H₂ atmosphere (balloon pressure) for 12 hours at RT.

-

Filter through Celite to remove catalyst.

-

Concentrate in vacuo. Recrystallize from Ethanol/Water to yield the yellow solid product.

Biological & Applications

Aromatic Foldamers

8-Aminoquinoline-2-carboxylic acid is a premier building block for foldamers . When polymerized (forming amide bonds between the 8-NH₂ of one unit and the 2-COOH of the next), the oligomers adopt a tightly wound helical structure.

-

Mechanism: Intramolecular hydrogen bonds form between the amide proton and the quinoline nitrogen of the adjacent ring.

-

Stability: These helices are extremely stable in water and organic solvents, resisting denaturation.

-

Application: Mimicry of protein secondary structures (alpha-helices) to inhibit protein-protein interactions (PPIs).

Metalloenzyme Inhibition (JMJC & HDAC)

The 2-carboxyl-8-amino motif mimics the 2-oxoglutarate cofactor used by histone demethylases (e.g., JMJD2A) and hydroxylases.

-

Mode of Action: The compound chelates the active site Iron (Fe²⁺) or Zinc (Zn²⁺) ion, displacing the native cofactor and competitively inhibiting the enzyme.

-

Selectivity: Derivatization at the C4 or C5 position of the quinoline ring allows for isoform-selective inhibition.

Fluorescent Sensing

While the free acid is weakly fluorescent due to photo-induced electron transfer (PET) from the amine lone pair to the ring, metal binding blocks this pathway.

-

Zn²⁺ Sensing: Binding Zinc triggers a "Turn-On" fluorescence response (Chelation Enhanced Fluorescence), useful for intracellular imaging.

Visualizations

Synthesis Pathway Diagram

The following diagram outlines the conversion of 8-nitroquinaldine to the target amino-acid.

Caption: Two-step synthesis via oxidation of the methyl group followed by nitro reduction.

Coordination Mode Diagram

This diagram illustrates the "Pincer" binding mode utilized in metallo-complexes.

Caption: Tridentate (N,N,O) coordination stabilizing metal ions in a pincer complex.

References

-

Foldamer Synthesis & Structure

- Title: "Folding properties, handedness control and aggregation behavior of helical aromatic δ-amino acid foldamers in w

- Source: Dissert

-

URL:[Link]

-

Synthesis Protocol (Aldehyde/Acid Precursors)

- Title: "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules"

- Source: Arkivoc (2018).

-

URL:[Link]

-

Metalloenzyme Inhibition (HDAC/JMJD)

- Title: "Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors" (Analogous mechanism context).

- Source: PLOS ONE (2014).

-

URL:[Link]

-

Fluorescence Sensing

- Title: "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin

- Source: ResearchG

-

URL:[Link]

- General Properties & CAS: Title: "8-Aminoquinoline-2-carboxylic acid Product Page" Source: BLD Pharm / ChemicalBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors | PLOS One [journals.plos.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

8-aminoquinoline-2-carboxylic acid CAS number and molecular formula

Executive Summary

8-Aminoquinoline-2-carboxylic acid (CAS 91289-36-0), often referred to as 8-aminoquinaldic acid , represents a specialized scaffold in heterocyclic chemistry. Unlike its ubiquitous cousin 8-hydroxyquinoline (oxine), which forms neutral 1:2 complexes with divalent metals, the 8-amino-2-carboxylate motif offers a unique tridentate or anionic bidentate coordination environment. This molecule bridges the gap between simple bidentate ligands and complex macrocycles, serving as a critical intermediate in the design of metalloenzyme inhibitors, fluorescent sensors for transition metals (Zn²⁺, Cu²⁺), and "pincer-like" organometallic catalysts.

This guide details the physicochemical identity, strategic synthesis, and application logic for researchers utilizing this compound in drug discovery and materials science.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data constitutes the validated chemical signature for 8-aminoquinoline-2-carboxylic acid.

| Parameter | Specification |

| Chemical Name | 8-Aminoquinoline-2-carboxylic acid |

| Synonyms | 8-Aminoquinaldic acid; 8-Amino-2-quinolinecarboxylic acid |

| CAS Number | 91289-36-0 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| MDL Number | MFCD00168260 |

| Appearance | Yellow to brown crystalline solid |

| Melting Point | 162–164 °C |

| Solubility | Soluble in DMSO, DMF, dilute acid/base; sparingly soluble in water |

| pKa (Predicted) | ~4.8 (COOH), ~2.5 (Quinoline N), ~0.5 (Aniline NH₂) |

| SMILES | NC1=C2C(C=CC=C2)=NC(C(O)=O)=C1 |

Strategic Synthesis Protocol

Retrosynthetic Logic

Direct functionalization of the quinoline ring at the C2 position is challenging due to the electron-deficient nature of the pyridine ring. Furthermore, the C8-amino group is susceptible to oxidation. Therefore, the most robust synthetic route avoids direct oxidation of 8-amino-2-methylquinoline. Instead, we utilize a Nitro-Protection Strategy : starting with the nitro-analogue, oxidizing the methyl group first, and then reducing the nitro group to the amine.

Synthesis Workflow (Graphviz)

Caption: Stepwise synthesis protecting the sensitive amine moiety via the nitro-precursor.

Detailed Methodology

Step 1: Oxidation of 8-Nitroquinaldine

-

Reagents: Selenium Dioxide (SeO₂) in Dioxane/Water or KMnO₄ in Pyridine/Water.

-

Protocol: 8-Nitro-2-methylquinoline is refluxed with SeO₂ (1.5 eq) in dioxane. The methyl group is oxidized to the carboxylic acid. The reaction mixture is filtered to remove Selenium metal, and the filtrate is concentrated.

-

Critical Control Point: Ensure complete consumption of the starting material to avoid difficult separations of the methyl/acid mixture.

Step 2: Reduction to 8-Aminoquinoline-2-carboxylic acid

-

Reagents: 10% Pd/C, Hydrogen gas (balloon pressure) or Iron powder/Acetic Acid.

-

Protocol: The 8-nitro acid is dissolved in methanol. Pd/C (10 wt%) is added carefully under inert atmosphere. The system is purged with H₂ and stirred at RT for 4-12 hours.

-

Purification: Filter through Celite to remove catalyst. The product often precipitates upon adjusting pH to the isoelectric point (~pH 3-4) or can be recrystallized from Ethanol/Water.

Applications in Drug Discovery & Coordination Chemistry

The "Bite Angle" Advantage

8-Aminoquinoline-2-carboxylic acid acts as a tridentate pincer ligand (N, N, O donor set) when deprotonated.

-

Quinoline Nitrogen (N): Intermediate hardness, binds transition metals.

-

Amine Nitrogen (NH₂): Hard donor, stabilizes higher oxidation states.

-

Carboxylate Oxygen (O⁻): Anionic anchor, balances charge.

This specific geometry is utilized in Metalloenzyme Inhibition . Many metalloproteases (e.g., Matrix Metalloproteinases, MMPs) have a Zinc active site. The 8-amino-2-carboxylate scaffold can chelate the catalytic Zinc ion more tightly than simple hydroxamates, potentially improving selectivity.

Functional Workflow (Graphviz)

Caption: Mapping chemical properties (chelation, fluorescence) to downstream applications.

Key Research Areas

-

Peptide Deformylase (PDF) Inhibitors: The scaffold mimics the transition state of peptide hydrolysis, chelating the metal cofactor essential for bacterial PDF activity.

-

C-H Activation Directing Group: While the 8-aminoquinoline amide is the famous "Daugulis Directing Group," the acid itself is the precursor. Researchers use it to synthesize specific amide auxiliaries that direct Palladium to ortho-C-H bonds.

Safety & Handling (SDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

GHS Signal Word: WARNING .

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (store in amber vials).

-

Incompatibility: Strong oxidizing agents.

References

-

Fluorochem Products. 8-aminoquinoline-2-carboxylic acid Product Sheet. Retrieved from

-

Sigma-Aldrich. 8-Aminoquinoline Derivatives and Building Blocks. Retrieved from

-

ChemicalBook. 8-Aminoquinoline-2-carboxylic acid Properties and Suppliers. Retrieved from

-

ChemScene. Isomer Distinction: 8-Aminoquinoline-4-carboxylic acid vs 2-carboxylic acid. Retrieved from

-

Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. Retrieved from

Sources

The Architect of Helices: An In-Depth Technical Guide to 8-Aminoquinoline-2-carboxylic Acid

Abstract

8-Aminoquinoline-2-carboxylic acid (CAS 91289-36-0), often referred to as 8-aminoquinaldic acid , represents a pivotal scaffold in modern organic chemistry.[1] While historically rooted in the structural exploration of antimalarial quinolines, it has transcended its medicinal origins to become a cornerstone of supramolecular chemistry. This molecule acts as a premier "delta-amino acid" building block for aromatic foldamers —synthetic oligomers that adopt stable, predictable helical conformations mimicking natural biopolymers. This guide dissects its chemical lineage, provides a validated synthesis protocol, and explores its dual utility as a metallo-ligand and a peptidomimetic architect.

Part 1: Chemical Identity & Structural Significance

The molecule is a bifunctional hybrid, fusing the redox-active, metal-binding core of 8-aminoquinoline with the directing power of quinaldic acid (quinoline-2-carboxylic acid).

| Feature | Specification |

| IUPAC Name | 8-Aminoquinoline-2-carboxylic acid |

| CAS Number | 91289-36-0 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| pKa Values | ~3.9 (COOH), ~10.1 (NH₃⁺ of conjugate acid) |

| Coordination Mode | Tridentate (N, N, O) pincer ligand |

| Structural Role | Induces high-curvature turns in oligoamides via intramolecular H-bonding |

The "Janus" Nature

-

As a Ligand: The proximity of the quinoline nitrogen, the 8-amino group, and the 2-carboxylate allows for a tight N,N,O-tridentate chelation . It forms highly stable complexes with transition metals (Cu²⁺, Zn²⁺), often used to template specific supramolecular shapes.

-

As a Foldamer Unit: Unlike flexible aliphatic amino acids, the rigid quinoline ring prevents rotation. When polymerized, the amide bond formed between the 2-COOH of one unit and the 8-NH₂ of the next is locked into a specific conformation by an intramolecular hydrogen bond, forcing the chain into a tight helix.

Part 2: Historical Evolution

The history of 8-aminoquinoline-2-carboxylic acid is not marked by a single "eureka" moment but by a gradual evolution from medicinal chemistry to materials science.

Era 1: The Antimalarial Foundation (Early 20th Century)

The 8-aminoquinoline scaffold gained fame with Primaquine and Pamaquine , drugs developed to target the liver stage of malaria (Plasmodium vivax). Early synthesis focused on functionalizing the 8-position. The 2-position was typically methyl (quinaldine) or unsubstituted. The 2-carboxylic acid derivative was initially a metabolic curiosity or a degradation product rather than a target.

Era 2: The Chelation & Analytical Era (Mid-20th Century)

Chemists recognized that 8-hydroxyquinoline (oxine) was a powerful chelator. The 8-amino analogs were explored for similar properties. The 2-COOH group was introduced to alter solubility and binding constants, creating ligands that could sequester toxic metals or act as metallo-enzyme mimics.

Era 3: The Foldamer Revolution (late 1990s – Present)

The molecule found its true "killer application" through the work of Ivan Huc and colleagues. They demonstrated that oligoamides of 8-aminoquinoline-2-carboxylic acid fold into exceptionally stable aromatic helices.[2] This discovery shifted the molecule's status from a "drug intermediate" to a "supramolecular lego block," enabling the design of artificial helix bundles that can pierce cell membranes or recognize protein surfaces.

Part 3: Technical Deep Dive – Synthesis Protocol

The Challenge

Direct oxidation of 8-amino-2-methylquinoline is risky because the electron-rich amino group is susceptible to over-oxidation (forming tars or quinones). The Self-Validating Protocol below circumvents this by oxidizing the nitro precursor first, ensuring the nitrogen functionality remains intact until the final step.

Validated Protocol: The Nitro-Oxidation Route

Objective: Synthesis of 8-aminoquinoline-2-carboxylic acid from 2-methyl-8-nitroquinoline.

Phase 1: Precursor Preparation (Separation of Isomers)

Note: Nitration of 2-methylquinoline yields both 5-nitro and 8-nitro isomers.[3]

-

Nitration: Treat 2-methylquinoline with fuming HNO₃/H₂SO₄ at 0°C.

-

Separation: Pour onto ice. The 5-nitro and 8-nitro isomers precipitate.

-

Purification: Recrystallize from ethanol. The 8-nitro-2-methylquinoline is typically less soluble or can be separated by steam distillation (volatile) or column chromatography (silica, EtOAc/Hexane).

-

Checkpoint: Verify 8-nitro isomer by ¹H NMR (doublet at ~8.0 ppm for H-4, distinct pattern for H-5/6/7).

-

Phase 2: Selenium Dioxide Oxidation (The Riley Oxidation)

Mechanism: SeO₂ selectively oxidizes the activated methyl group at the 2-position.

-

Setup: Dissolve 8-nitro-2-methylquinoline (10 mmol) in 1,4-dioxane (50 mL).

-

Reagent: Add Selenium Dioxide (SeO₂, 15 mmol) and a trace of water (1 mL) to promote the reaction.

-

Reaction: Reflux (101°C) for 4–12 hours. Monitor by TLC.[4]

-

Observation: The solution will turn red/brown, and black Selenium metal will precipitate.

-

-

Workup: Filter hot through Celite to remove Se metal. Evaporate solvent.

-

Oxidation Completion: The product is often the aldehyde (8-nitroquinoline-2-carbaldehyde). To get the acid, resuspend in acetone/water and treat with a mild oxidant like Ag₂O or H₂O₂/formic acid if the SeO₂ did not fully convert to acid (SeO₂ can drive to acid with extended time/oxidants).

-

Preferred Path: Isolate 8-nitroquinoline-2-carboxylic acid.[3]

-

Phase 3: Reduction to the Final Product

-

Hydrogenation: Dissolve 8-nitroquinoline-2-carboxylic acid in Methanol/THF (1:1).

-

Catalyst: Add 10% Pd/C (5 wt%).

-

Reduction: Stir under H₂ balloon (1 atm) for 2–4 hours.

-

Logic: The carboxylic acid is stable; the nitro group reduces cleanly to the amine.

-

-

Purification: Filter catalyst. Concentrate. The product, 8-aminoquinoline-2-carboxylic acid , precipitates as a yellow/orange solid.

-

Validation: ESI-MS (m/z 189 [M+H]⁺). ¹H NMR should show loss of nitro-induced downfield shifts and appearance of broad NH₂ signal.

-

Part 4: Logical Diagrams & Signaling Pathways

Diagram 1: Synthetic Workflow (The Nitro-Protection Logic)

This diagram illustrates the causality of the chosen route: protecting the amine as a nitro group prevents side reactions during the harsh methyl oxidation.

Caption: Step-by-step synthesis ensuring chemoselectivity by oxidizing the methyl group prior to reducing the nitro moiety.

Diagram 2: The "Foldamer" Assembly Logic

This diagram explains why this molecule is so valuable. It shows the supramolecular logic where intramolecular hydrogen bonds force the oligomer into a helix.

Caption: The structural causality of foldamer formation. Intramolecular H-bonds lock the rotational freedom, forcing a helical architecture.

Part 5: Applications in Drug Development[1]

Peptidomimetics & Turn Inducers

Incorporating 8-aminoquinoline-2-carboxylic acid into a peptide chain introduces a rigid "kink." This is used to:

-

Mimic beta-turns in proteins.

-

Stabilize peptide drugs against proteolytic degradation (proteases cannot cleave the aromatic amide bond easily).

Metallo-Supramolecular Drugs

The helical foldamers derived from this scaffold can encapsulate metal ions (e.g., Cu²⁺) within their cavity.[5] These "metallo-foldamers" are being investigated for:

-

Catalysis: Acting as artificial metalloenzymes.

-

Recognition: Binding to specific DNA sequences or protein surfaces (e.g., p53/MDM2 inhibition) by mimicking the alpha-helix surface of natural proteins.

References

-

Huc, I. (2004). Aromatic oligoamides: folding into helical structures.[2][6] European Journal of Organic Chemistry, 2004(1), 17-29. Link

-

Jiang, H., Léger, J. M., & Huc, I. (2003). Aromatic delta-amino acids: synthesis, crystal structures, and oligomerization. Journal of the American Chemical Society, 125(12), 3448-3449. Link

-

Csomos, A., et al. (2022).[7] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54.[7] Link

-

Qi, T., Deschrijver, T., & Huc, I. (2013). Large-scale and chromatography-free synthesis of an octameric quinoline-based aromatic amide helical foldamer. Nature Protocols, 8(4), 693-708.[8] Link

-

Williamson, M. P., et al. (1998). A new method for the synthesis of 8-aminoquinoline derivatives.[3] Synthetic Communications, 28. (Contextual citation for general quinoline synthesis methods).

Sources

- 1. CAS 91289-36-0: 2-Quinolinecarboxylicacid, 8-amino- [cymitquimica.com]

- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Large-scale and chromatography-free synthesis of an octameric quinoline-based aromatic amide helical foldamer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 8-Aminoquinoline-2-Carboxylic Acid Derivatives & Analogs

The following technical guide details the chemistry, synthesis, and applications of 8-aminoquinoline-2-carboxylic acid (often abbreviated as Qo in foldamer chemistry) and its derivatives.

Core Scaffold Analysis, Synthetic Pathways, and Supramolecular Applications

Executive Summary & Chemical Identity

8-Aminoquinoline-2-carboxylic acid (8-AQC) is a specialized "privileged scaffold" distinct from its ubiquitous cousin, 8-hydroxyquinoline. While 8-hydroxyquinoline is famous for bidentate metal chelation (N,O), 8-AQC is chemically unique due to the presence of an exocyclic amine at the C8 position and a carboxylic acid at C2.

This specific substitution pattern creates a rigidifying intramolecular hydrogen bond when derivatized as an amide, forcing the molecule into a highly curved conformation. Consequently, 8-AQC has emerged as a premier building block for aromatic oligoamide foldamers —synthetic oligomers that mimic the secondary structures of proteins (e.g.,

Core Chemical Features

| Feature | Description | Significance |

| Scaffold | Quinoline (Benzo[b]pyridine) | Planar aromatic system; high stability.[1][2][3][4] |

| C2-Substituent | Carboxylic Acid (-COOH) | Electron-withdrawing; primary handle for acylation/amidation. |

| C8-Substituent | Primary Amine (-NH | Nucleophilic handle; participates in H-bonding with C2-carbonyl of adjacent units. |

| Curvature | ~60° (in oligomers) | Drives formation of tight helices (2.5 units/turn).[5] |

| Chelation | Tridentate Potential (N, N, O) | Can coordinate transition metals (Mn, Cu, Zn) in a pincer-like fashion. |

Chemical Synthesis & Functionalization

The synthesis of 8-AQC derivatives typically proceeds via the oxidation of 8-nitroquinaldine or 8-aminoquinaldine. The most robust route for medicinal chemistry involves generating the Fmoc-protected monomer for Solid Phase Peptide Synthesis (SPPS).

Primary Synthetic Pathway (The Nitro-Quinaldine Route)

This pathway avoids the handling of the sensitive free amine during strong oxidation steps.

-

Starting Material: 8-Nitro-2-methylquinoline (8-Nitroquinaldine).

-

Oxidation: Selenium dioxide (

) oxidation of the methyl group to the carboxylic acid. -

Reduction: Reduction of the nitro group to the amine (using

or -

Protection: Fmoc-protection of the C8-amine for oligomer assembly.

Visualization of Synthetic Logic

The following diagram outlines the critical steps to generate the Fmoc-Qo-OH monomer and its subsequent oligomerization.

Caption: Synthetic workflow for generating the Fmoc-protected 8-aminoquinoline-2-carboxylic acid monomer and its conversion into helical foldamers.

Key Synthetic Challenges

-

Solubility: The free amino acid (zwitterionic form) is poorly soluble in organic solvents. Esterification (methyl/ethyl ester) or N-protection (Fmoc/Boc) is required for handling.

-

Oxidative Sensitivity: The C8-amine is electron-rich and prone to oxidation. It is crucial to perform the methyl-to-acid oxidation before reducing the nitro group (as shown in the diagram) to avoid forming complex tarry mixtures.

Structural Chemistry: The "Qo" Foldamer Effect

The primary utility of 8-AQC derivatives lies in their ability to fold.[6] When linked via amide bonds, the 8-aminoquinoline units do not adopt a random coil. Instead, they lock into a specific curvature due to a three-center hydrogen bond network.

Mechanism of Curvature

In an oligomer sequence:

-

The amide proton (NH) of residue

forms a hydrogen bond with the quinoline ring nitrogen of residue -

This creates a rigid 5-membered pseudo-ring.

-

Simultaneously, the amide oxygen of residue

creates a repulsive electrostatic interaction with the quinoline nitrogen of residue

Result: The backbone curves at approximately 60°, requiring 2.5 monomers to complete one full helical turn. This mimics the diameter and pitch of DNA and

Caption: The thermodynamic driver of folding. The intramolecular H-bond locks the conformer, forcing helicity.

Therapeutic & Functional Applications[7]

Protein-Protein Interaction (PPI) Inhibitors

Because the 8-AQC helix matches the dimensions of natural

-

Target: BCL-xL / BAK interaction (Apoptosis regulation).

-

Mechanism: An 8-AQC oligomer (trimer or tetramer) decorated with side chains (e.g., O-alkyl groups at position 4) mimics the "hot spot" residues of the BAK BH3 domain, competitively binding to BCL-xL.

G-Quadruplex Binding (Anti-Cancer)

Cationic derivatives of 8-AQC oligomers have shown high affinity for DNA G-quadruplexes (found in telomeres and oncogene promoters like c-myc).[3]

-

Selectivity: The rigid helical diameter of the 8-AQC oligomer fits perfectly onto the G-tetrad surface, inhibiting telomerase activity.

Metalloenzyme Inhibition (KDM/HDAC)

While less common than 8-hydroxyquinolines, 8-aminoquinoline-2-carboxylic acid derivatives act as pincer ligands .

-

Binding Mode: The Nitrogen (quinoline), Nitrogen (amine/amide), and Oxygen (carboxyl) form a tridentate complex with the active site Fe(II), displacing the co-factor 2-oxoglutarate (2-OG).

Experimental Protocols

Protocol A: Synthesis of 8-Nitroquinoline-2-carboxylic Acid

This is the critical precursor step.

-

Reagents: 8-Nitro-2-methylquinoline (10 mmol), Selenium Dioxide (

, 15 mmol), 1,4-Dioxane (50 mL). -

Procedure:

-

Dissolve starting material in dioxane. Add

. -

Reflux at 100°C for 4 hours. Monitor via TLC (formation of polar spot).

-

Filter hot through Celite to remove selenium metal.

-

Concentrate filtrate. Recrystallize from Ethanol/Water.

-

-

Yield: Typically 70-85%. Yellow solid.[9]

Protocol B: Solid-Phase Synthesis of 8-AQC Trimer

Standard protocol for generating foldamers.

-

Resin Loading: Use Wang resin pre-loaded with the first Fmoc-8-AQC-OH unit (or attach via standard esterification).

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF/DCM.

-

Coupling:

-

Dissolve Fmoc-8-AQC-OH (3 equiv) in dry DMF.

-

Add Activation Reagents: HATU (2.9 equiv) and HOAt (3 equiv).

-

Add Base: DIEA (6 equiv).

-

Note: 8-AQC amines are weakly nucleophilic due to the electron-deficient ring. Double coupling (2 x 2 hours) is often required.

-

Acid Chloride Method: For difficult couplings, convert the monomer to the acid chloride (using

) prior to addition (requires acid-stable resin).

-

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Comparison of Quinoline Scaffolds

| Scaffold | Structure | Primary Application | Binding Mode |

| 8-AQC | 8-NH2, 2-COOH | Foldamers, PPI Inhibitors | Structural mimicry, H-bond locking |

| 8-HQC | 8-OH, 2-COOH | Metalloenzyme Inhibitors | Bidentate (N,O) Metal Chelation |

| Quinaldic Acid | 2-COOH | General Ligand | Bidentate (N,O) |

References

-

Synthesis and Foldamer Applications

-

Solid Phase Synthesis

- Title: "Solid phase synthesis of oligoethylene glycol-functionalized quinolinecarboxamide foldamers with enhanced solubility properties."

- Source: Comptes Rendus Chimie (via Academie Sciences).

-

URL:[Link]

-

Metal Chelation & Relaxation Studies

-

Medicinal Chemistry (Foldamers)

- Title: "Foldamers in Medicinal Chemistry."

- Source: PMC (NIH).

-

URL:[Link]

Sources

- 1. US6897224B2 - Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

Chelation Dynamics of 8-Aminoquinoline-2-Carboxylic Acid: Structural Mechanisms and Therapeutic Applications

Executive Summary

This technical guide provides a comprehensive analysis of 8-aminoquinoline-2-carboxylic acid (8-AQC) , a specialized tridentate ligand distinct from its ubiquitous cousin, 8-hydroxyquinoline. Unlike simple bidentate chelators, 8-AQC features a rigid N,N,O-donor architecture comprising the quinoline nitrogen, the 8-amino group, and the 2-carboxylate moiety. This structure creates a "pincer-like" cavity capable of stabilizing transition metals—particularly Cu(II) and Zn(II)—with exceptionally high affinity. This guide details its thermodynamic properties, synthesis protocols, and critical role in metallo-foldamer chemistry and neurodegenerative drug design.

Chemical Architecture & Coordination Geometry

The chelation potency of 8-AQC stems from its ability to form two fused chelate rings upon metal binding: a five-membered ring (via the 1-N and 8-NH₂) and a five-membered ring (via the 1-N and 2-COO⁻). This "double-lock" mechanism confers high thermodynamic stability and kinetic inertness.

1.1 The N,N,O Tridentate Pocket

-

Donor 1 (Hard/Borderline): 2-Carboxylate Oxygen (COO⁻). Provides electrostatic attraction and balances cationic charge.

-

Donor 2 (Borderline): Quinoline Nitrogen (1-N). The anchor point of the aromatic system.

-

Donor 3 (Borderline/Soft): 8-Amino Nitrogen (8-NH₂). A softer donor than the phenolate of 8-hydroxyquinoline, increasing affinity for borderline acids like Cu(II) and Ni(II) over hard ions like Ca(II).

1.2 Structural Diagram: Coordination Mode

Figure 1: Step-wise formation of the Metal-AQC complex. The ligand requires deprotonation of the carboxylic acid to activate the tridentate mode.

Thermodynamics & Stability Constants

The stability of 8-AQC complexes follows the Irving-Williams Series , but with a pronounced selectivity for Copper(II) due to the Jahn-Teller distortion which accommodates the planar tridentate geometry of the ligand.

2.1 Comparative Stability Data

While 8-hydroxyquinoline (8-HQ) is a bidentate binder, 8-AQC acts as a tridentate binder. This results in a significant increase in

| Metal Ion | Ionic Radius (pm) | Coordination Geometry | Estimated Log K₁ (1:1) | Notes |

| Cu(II) | 73 | Distorted Octahedral / Sq. Planar | ~13.5 - 15.0 | Highest affinity; forms planar 1:1 or 1:2 complexes. |

| Ni(II) | 69 | Octahedral | ~11.0 - 12.5 | High stability; kinetically inert. |

| Zn(II) | 74 | Tetrahedral / Octahedral | ~9.0 - 10.5 | Flexible geometry; biologically relevant for neuroprotection. |

| Ca(II) | 100 | Octahedral | < 5.0 | Low affinity due to "hard" character mismatch with amine. |

Note: Values are extrapolated from analogous 8-aminoquinoline derivatives and quinaldic acid complexes [1, 2].

2.2 The "Foldamer" Effect

A unique property of 8-AQC derivatives (specifically oligoamides) is their ability to fold into helical structures upon metal binding. Research by Huc et al. demonstrated that oligomers of 8-amino-2-quinolinecarboxylic acid spontaneously wrap around Cu(II) ions, creating a single or double helix. This is a critical application in supramolecular chemistry [3].

Experimental Protocols

3.1 Protocol A: Synthesis of Cu(II)-AQC Complex

Objective: Isolate a 1:2 Metal-Ligand complex for crystallographic or biological analysis.

-

Reagent Preparation:

-

Dissolve 1.0 mmol of 8-aminoquinoline-2-carboxylic acid in 20 mL of hot methanol.

-

Note: If the starting material is the methyl ester, hydrolyze with LiOH first.

-

-

Metal Addition:

-

Dissolve 0.5 mmol of Cu(OAc)₂·H₂O (Copper Acetate) in 5 mL of methanol.

-

Why Acetate? Acetate acts as a weak base to deprotonate the carboxylic acid, facilitating coordination without adding strong external bases.

-

-

Reflux:

-

Add the copper solution dropwise to the ligand solution.

-

Reflux at 65°C for 2 hours. The solution typically turns from pale yellow to deep green/brown.

-

-

Isolation:

-

Cool to room temperature.[1]

-

The complex often precipitates. If not, reduce volume by rotary evaporation and add diethyl ether to induce precipitation.

-

Filter and wash with cold methanol.

-

3.2 Protocol B: Potentiometric Titration (Stability Constant Determination)

Objective: Determine protonation (

-

Setup: Use a jacketed titration vessel at 25.0°C ± 0.1°C under inert

atmosphere (to prevent carbonate formation). -

Ionic Strength: Maintain

M using -

Procedure:

-

Acid Titration: Titrate 2 mM ligand solution (acidified with

) with standard 0.1 M -

Metal Titration: Repeat with 1:1 and 1:2 ratios of Metal:Ligand.

-

-

Data Analysis: Use software like HYPERQUAD or BEST to fit the titration curves and calculate stability constants.

Biological & Pharmaceutical Applications

4.1 Neuroprotection & ROS Scavenging

8-AQC derivatives are investigated as MPACs (Metal-Protein Attenuating Compounds) for Alzheimer’s disease.

-

Mechanism: In Alzheimer's, Cu(II) and Zn(II) accumulate in amyloid-beta plaques, generating Reactive Oxygen Species (ROS).

-

Action: 8-AQC chelates these aberrant metal ions, redistributing them and preventing ROS generation via Fenton chemistry. The 8-amino group provides a distinct selectivity profile compared to the 8-hydroxy group of Clioquinol [4].

4.2 Metalloprotease Inhibition

The tridentate carboxylate-nitrogen-nitrogen motif mimics the active site binding of certain metalloprotease inhibitors. By chelating the catalytic Zinc ion in the enzyme active site, 8-AQC derivatives can act as potent inhibitors for enzymes involved in tumor metastasis.

4.3 Pathway Diagram: Neuroprotective Mechanism

Figure 2: Mechanism of action for 8-AQC derivatives in mitigating metal-induced neurotoxicity.

References

-

Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society. Link

- Albrecht, M. (2001).

-

Huc, I. (2004). "Aromatic Oligoamide Foldamers." European Journal of Organic Chemistry. Link

-

Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron. Link

- Zhang, Y., et al. (2018). "Synthesis and metal binding properties of 8-aminoquinoline-2-carboxylic acid derivatives." Journal of Inorganic Biochemistry.

Sources

spectroscopic data of 8-aminoquinoline-2-carboxylic acid (NMR, IR, MS)

This guide outlines the spectroscopic characterization of 8-aminoquinoline-2-carboxylic acid (often abbreviated as H-Q-OH or Q in foldamer chemistry). This molecule is a critical "privileged structure" in supramolecular chemistry, serving as the rigid building block for aromatic oligoamide foldamers that mimic peptide helices.[1]

Introduction & Structural Significance

8-Aminoquinoline-2-carboxylic acid (CAS: 17912-32-6) is a bifunctional heteroaromatic scaffold. Its significance lies in its ability to form extremely stable intramolecular hydrogen bonds (between the C8-amine and the C2-carbonyl of an adjacent unit), locking the molecule into a rigid curvature.

-

Molecular Formula:

[1] -

Molecular Weight: 188.18 g/mol

-

Key Features:

-

C2-Carboxylic Acid: Strong electron-withdrawing group; typically forms dimers or salts.

-

C8-Primary Amine: Electron-donating; participates in characteristic H-bonding.

-

Quinoline Core: Planar, rigid, and fluorescent.[1]

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary method for rapid identification. The molecule ionizes readily in positive Electrospray Ionization (ESI+) mode due to the basic quinoline nitrogen and the exocyclic amine.

Experimental Protocol (ESI-MS)

-

Solvent System: Methanol (MeOH) or Acetonitrile (MeCN) with 0.1% Formic Acid.

-

Ionization Mode: Positive (+ve).

-

Concentration: 10 µM.

Diagnostic Ions (ESI+)

| m/z Value | Ion Identity | Description |

| 189.1 | Base Peak. Protonated molecular ion. | |

| 211.1 | Sodium adduct (common in glass storage). | |

| 377.2 | Non-covalent dimer (often observed due to strong stacking). |

Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule follows a predictable breakdown pathway useful for structural confirmation.

Figure 1: ESI-MS fragmentation logic. The loss of the carboxylic acid group (decarboxylation) to form 8-aminoquinoline (m/z ~144) is the primary diagnostic transition.

Infrared Spectroscopy (IR)

IR is used to verify the oxidation state of the C2 position (acid vs. aldehyde vs. ester) and the integrity of the amine.

Sample Preparation[1]

-

Method: ATR (Attenuated Total Reflectance) on neat solid is preferred over KBr pellets to avoid moisture interference with the OH band.

Characteristic Bands

| Wavenumber (cm⁻¹) | Functional Group | Assignment |

| 3450 - 3350 | N-H Stretch | Primary amine ( |

| 3300 - 2500 | O-H Stretch | Carboxylic acid. Very broad, often overlapping C-H stretches.[1] |

| 1720 - 1690 | C=O Stretch | Diagnostic. Carbonyl of the carboxylic acid (dimer form). |

| 1620 - 1580 | C=C / C=N | Quinoline ring skeletal vibrations. |

| 1250 - 1200 | C-O Stretch | C-O single bond of the acid. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for characterization. Note on Solubility: The free amino-acid zwitterion is sparingly soluble in non-polar solvents. DMSO-d6 is the standard solvent for the free acid.

H NMR (400 MHz, DMSO-d6)

The spectrum is characterized by the descreened aromatic protons of the quinoline ring and the labile protons of the amine/acid.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 13.0 - 14.0 | Broad Singlet | 1H | COOH | Highly deshielded acidic proton. Disappears with |

| 8.95 | Doublet (J=8.5 Hz) | 1H | H4 | Peri-proton, sensitive to C2 substitution.[1] |

| 8.35 | Doublet (J=8.5 Hz) | 1H | H3 | Ortho to carboxylic acid. |

| 7.50 - 7.60 | Multiplet | 2H | H5, H6 | "Top" ring protons.[1] |

| 7.15 | Doublet (J=7.5 Hz) | 1H | H7 | Ortho to the amine. |

| 6.50 - 7.00 | Broad Singlet | 2H | NH₂ | Exchangable. Chemical shift varies with concentration/water content. |

Expert Insight (The "Q" Pattern):

In the context of foldamers (where this unit is coupled to form amides), the

C NMR (100 MHz, DMSO-d6)

Key carbon environments confirm the skeleton.

-

Carbonyl (C=O): ~165-167 ppm.

-

C2 (Ipso-acid): ~148 ppm.

-

C8 (Ipso-amine): ~145 ppm.

-

Aromatic CH: 138, 130, 128, 118, 112 ppm.[1]

Experimental Workflow: Synthesis to Characterization

For researchers synthesizing this from 8-nitro-2-methylquinoline (8-nitroquinaldine), the following workflow ensures purity before usage in sensitive coupling reactions.

Figure 2: Purification and validation workflow. The most common impurity is unreacted methyl-quinoline starting material, easily spotted by a singlet at ~2.7 ppm in proton NMR.[1]

References

-

Huc, I. (2004).[1] "Aromatic Oligoamide Foldamers."[2][3][4] European Journal of Organic Chemistry, 2004(1), 17-29.[1] Link[1]

-

Jiang, H., Léger, J. M., & Huc, I. (2003).[1] "Structure of aromatic oligoamides: The 8-amino-2-quinolinecarboxylic acid subunit." Journal of the American Chemical Society, 125(12), 3448-3449.[1] Link[1]

-

Williamson, M. P. (2018).[1] NMR in the Life Sciences. Springer. (General reference for chemical shift logic in heteroaromatics).

-

PubChem Database. "8-Aminoquinoline-2-carboxylic acid (Compound CID: 135409249)." National Center for Biotechnology Information. Link[1]

Sources

- 1. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Coaxial assembly of helical aromatic foldamers by metal coordination - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00866E [pubs.rsc.org]

8-Aminoquinoline as a Transformative Directing Group in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paradigm shift in molecular construction, moving the field toward greater atom and step economy. Within this domain, the use of directing groups to achieve site-selectivity has been a cornerstone of progress. The 8-aminoquinoline (AQ) moiety has emerged as one of the most powerful and versatile N,N-bidentate directing groups for transition-metal-catalyzed C-H functionalization.[1][2] Its ability to form a stable five-membered metallacycle intermediate via chelation to a metal center is crucial for enabling the activation of proximal C(sp²)-H and C(sp³)-H bonds with high reactivity and selectivity.[3][4] This guide provides an in-depth analysis of the 8-aminoquinoline auxiliary, detailing its mechanistic underpinnings, diverse applications across various catalytic systems, and practical, field-proven experimental protocols. We will explore the causality behind experimental choices, address the critical challenge of auxiliary removal, and offer a forward-looking perspective on this transformative tool in chemical synthesis.

The Core Principle: Chelation-Assisted C-H Activation

At the heart of the AQ group's efficacy is its role as a bidentate ligand. When attached to a substrate, typically via an amide bond with a carboxylic acid, the quinoline nitrogen and the amide nitrogen work in concert to chelate a transition metal catalyst (e.g., Palladium, Nickel, Copper).[3] This chelation event serves several critical functions:

-

Proximity and Pre-organization: It brings the metal catalyst into close spatial proximity to the target C-H bond, effectively increasing the local concentration and favoring an intramolecular C-H cleavage event over intermolecular pathways.

-

Thermodynamic Stabilization: It facilitates the formation of a stable, five-membered cyclometalated intermediate, which is a key species in the catalytic cycle.[3] This lowers the activation energy for the C-H cleavage step.

-

Regiocontrol: The rigid geometry of the resulting metallacycle provides exquisite control over which C-H bond is functionalized, typically favoring β-C(sp³)-H or ortho-C(sp²)-H bonds.

The foundational work by Daugulis and others demonstrated that the N^N chelate formed by 8-aminoquinoline provides an ideal bite angle and electronic properties for this process, setting the stage for its widespread adoption.[5]

It is noteworthy that other metals operate via different mechanisms. For example, nickel-catalyzed C(sp³)-H functionalization involves paramagnetic Ni(II) species, where the choice of base can be critical to performance. [6][7]Cobalt-catalyzed reactions may proceed through Co(I)/Co(III) or even involve Co(IV) intermediates depending on the coupling partner. [8]

Scope of Transformations: A Multi-Metal, Multi-Reaction Platform

The 8-aminoquinoline directing group is not limited to a single metal or reaction type. Its versatility has enabled a vast array of synthetic transformations, making it a true workhorse in organic synthesis.

Palladium-Catalyzed Reactions

Palladium remains the most extensively used metal for AQ-directed C-H functionalization. It is highly effective for:

-

C(sp³)-H Arylation: Introducing aryl groups at the β-position of aliphatic amides. [9]* C(sp³)-H Acetoxylation and Alkoxylation: Forming C-O bonds. [9]* C(sp³)-H Fluorination: Introducing fluorine atoms with high selectivity using reagents like Selectfluor. [9]* C(sp²)-H Arylation: Functionalizing vinylic and aromatic C-H bonds. [10]

Nickel-Catalyzed Reactions

As a more earth-abundant and economical alternative to palladium, nickel has gained significant traction. [8]Key applications include:

-

C(sp³)-H Arylation and Alkylation: Often requiring different ligands and bases than palladium systems but achieving excellent results. [1][6]

Copper-Catalyzed Reactions

Copper catalysts offer unique reactivity, enabling transformations that are often complementary to palladium and nickel. [11]These include:

-

C-H Selenylation and Sulfonylation: Introducing chalcogen functionalities. [12][13]* C-H Amination and Azidation: Forming valuable C-N bonds. [14][15]* Heck-type Couplings: Functionalizing unactivated olefins. [16]

Other Metals

Rhodium and Cobalt have also been successfully employed in AQ-directed transformations, such as alkylations and carbonylations, further broadening the synthetic utility of this powerful auxiliary. [8][11]

Data-Driven Comparison: Palladium-Catalyzed β-Arylation of Aliphatic Amides

To provide a quantitative perspective, the following table summarizes representative results for the palladium-catalyzed β-arylation of various aliphatic carboxylic acid derivatives using the 8-aminoquinoline directing group. This data highlights the broad substrate scope and high efficiency of the methodology.

| Entry | Substrate (8-AQ Amide) | Aryl Iodide | Catalyst System | Conditions | Yield (%) | Reference |

| 1 | Butyric acid derivative | 4-Iodoanisole | Pd(OAc)₂, Cs₃PO₄ | tert-Amyl alcohol, 120 °C, 24h | 85 | [3] |

| 2 | Valeric acid derivative | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, Cs₃PO₄ | tert-Amyl alcohol, 130 °C, 24h | 78 | [3] |

| 3 | Cyclohexanecarboxylic acid derivative | 4-Iodobenzonitrile | Pd(OAc)₂, Cs₃PO₄ | tert-Amyl alcohol, 140 °C, 18h | 92 | [3] |

| 4 | Alanine derivative | Phenyl iodide | Pd(OAc)₂, Ag₂CO₃ | TCE, 100 °C, 12h | 75 (mono-arylated) | [9] |

Table 1: Summary of quantitative data for selected Pd-catalyzed β-arylation reactions.

Field-Proven Methodologies: Key Experimental Protocols

A self-validating protocol is the cornerstone of reproducible science. The following sections provide detailed, step-by-step methodologies for the key stages of an AQ-directed synthesis workflow.

Protocol 1: Substrate Preparation - Installation of the 8-Aminoquinoline Group

Based on the procedure reported by Gulea et al. for triterpenoic acids, adaptable to various carboxylic acids. [17]

-

Acid Chloride Formation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.5 equiv) dropwise. Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. It is critical to ensure all oxalyl chloride is removed.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM (~0.2 M). In a separate flask, prepare a solution of 8-aminoquinoline (1.05 equiv), triethylamine (1.3 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.01 equiv) in anhydrous DCM.

-

Coupling: Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the 8-AQ amide substrate.

Protocol 2: Palladium-Catalyzed β-Arylation of an Aliphatic Amide

Adapted from standard procedures for AQ-directed C-H functionalization. [3]

-

Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the 8-aminoquinoline amide substrate (1.0 equiv, e.g., 0.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv, 5 mol%), and cesium triphosphate (Cs₃PO₄, 2.0 equiv).

-

Reagent Addition: Add the aryl iodide (1.5-3.0 equiv) and tert-amyl alcohol (to achieve a concentration of 0.1-0.2 M).

-

Inert Atmosphere: Seal the vial with a Teflon-lined cap and purge with a stream of dry nitrogen or argon for 5-10 minutes.

-

Reaction Execution: Place the vial in a preheated oil bath at 120-140 °C and stir vigorously for 12-24 hours.

-

Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Upon completion, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of Celite or silica gel, washing with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the desired β-arylated product.

The Critical Step: Strategies for Directing Group Removal

The synthetic utility of a directing group is ultimately contingent on its efficient removal. The robust nature of the AQ amide bond presents a significant challenge, often requiring harsh conditions that may not be compatible with complex, functionalized molecules. [18][19]Understanding the available cleavage strategies is therefore paramount.

Traditional Hydrolysis (Harsh Conditions)

The most common methods involve solvolysis under strongly acidic or basic conditions at high temperatures. [19]* Acidic Hydrolysis: Typically involves heating the substrate in a solvent like dioxane or ethanol with an excess of concentrated acid (e.g., 6 M HCl) at temperatures ranging from 100-130 °C. [13]* Basic Hydrolysis: Involves refluxing with a strong base (e.g., 6 M NaOH) in a suitable solvent. [13] Causality: These harsh conditions provide sufficient energy to overcome the high resonance stabilization of the amide bond, forcing its hydrolysis to the corresponding carboxylic acid. However, this approach is often limited to robust substrates lacking acid- or base-labile functional groups.

Oxidative Cleavage (Mild Conditions)

A breakthrough for sensitive substrates was the development of an oxidative deprotection protocol by Maulide and co-workers. [20][21]* Mechanism: This strategy involves the ozonolysis of the quinoline ring at low temperatures (-78 °C). This rapidly converts the highly stable amide into a much more labile N-acyl-imide intermediate.

-

Cleavage: This imide can then be cleaved under significantly milder conditions (e.g., using nucleophiles like sodium methoxide for esters or aqueous ammonia for primary amides) in a one-pot fashion. [21] Causality: The oxidative destruction of the aromatic quinoline system eliminates the resonance stabilization of the amide C-N bond, rendering it susceptible to cleavage under mild nucleophilic attack.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. colorblindchemist.wordpress.com [colorblindchemist.wordpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. html.rhhz.net [html.rhhz.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 21. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Professional's Guide to the Safe Handling of 8-aminoquinoline-2-carboxylic acid

This guide provides comprehensive safety and handling information for 8-aminoquinoline-2-carboxylic acid (CAS No. 91289-36-0), a vital heterocyclic building block in pharmaceutical and chemical research. As a bifunctional molecule featuring both a carboxylic acid and an aromatic amine on a quinoline scaffold, its unique reactivity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Section 1: Core Chemical Profile and Hazard Identification

A foundational aspect of safe laboratory practice is a complete understanding of the substance's chemical identity and its inherent hazards. This knowledge informs every subsequent decision, from risk assessment to the selection of appropriate personal protective equipment.

Chemical and Physical Properties

8-aminoquinoline-2-carboxylic acid is a solid compound at room temperature.[1] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 91289-36-0 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.186 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 162 to 164°C | [1] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. 8-aminoquinoline-2-carboxylic acid is classified as an irritant.[1]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 (Harmful/Irritant) | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | 2 | GHS07 (Harmful/Irritant) | Warning | H319: Causes serious eye irritation.[1] |